molecular formula C21H17ClN2O B11698841 N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide

N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide

Cat. No.: B11698841
M. Wt: 348.8 g/mol
InChI Key: YDHACDOJGLNIGP-HAHDFKILSA-N
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Description

N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl group, a chlorobenzene moiety, and a hydrazide functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE typically involves the condensation of 4-acetylbiphenyl with 3-chlorobenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl and chlorobenzene groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted chlorobenzene derivatives.

Scientific Research Applications

N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The biphenyl and chlorobenzene groups allow the compound to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The hydrazone linkage can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbiphenyl: Shares the biphenyl structure but lacks the hydrazone and chlorobenzene groups.

    3-Chlorobenzohydrazide: Contains the chlorobenzene and hydrazide groups but lacks the biphenyl structure.

Uniqueness

N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE is unique due to its combination of biphenyl, chlorobenzene, and hydrazone groups, which confer distinct chemical reactivity and potential biological activities not found in the individual components.

Properties

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

3-chloro-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C21H17ClN2O/c1-15(23-24-21(25)19-8-5-9-20(22)14-19)16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-14H,1H3,(H,24,25)/b23-15-

InChI Key

YDHACDOJGLNIGP-HAHDFKILSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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